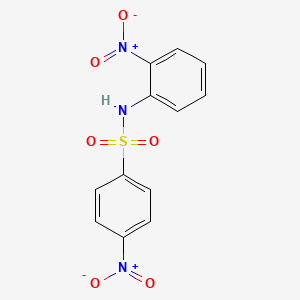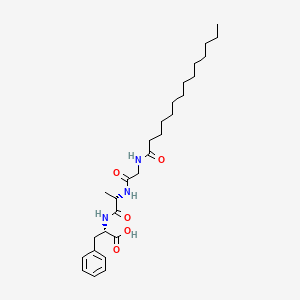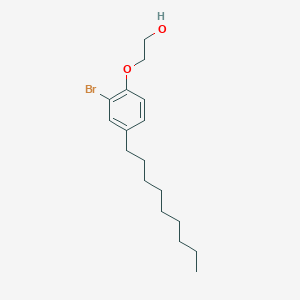
1-Penten-3-one, 5-hydroxy-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Penten-3-one, 5-hydroxy-2-methoxy- is an organic compound that belongs to the class of unsaturated ketoethers It is characterized by the presence of a ketone group, an ether group, and a double bond within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Penten-3-one, 5-hydroxy-2-methoxy- can be achieved through various organic reactions. One common method involves the reaction of 1-methoxy-2-methyl-1-penten-3-one with hydroxyl radicals in the presence of NOx. This reaction is typically carried out in an environmental reaction chamber using in situ Fourier-transform infrared spectroscopy (FTIR) to monitor the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high yield and purity. Specific details on industrial production methods are not widely documented, but they likely follow similar principles to laboratory-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Penten-3-one, 5-hydroxy-2-methoxy- undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents to convert the ketone group to an alcohol.
Substitution: Substitution reactions can occur at the double bond or the ether group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals (OH) in the presence of NOx.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation: Methyl formate, methyl glyoxal, PAN, PPN.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Penten-3-one, 5-hydroxy-2-methoxy- has several scientific research applications:
Atmospheric Chemistry: It is studied for its role in the formation of secondary organic aerosols (SOAs) and its contribution to atmospheric degradation processes.
Industrial Chemistry: The compound’s reactivity makes it useful in the synthesis of other organic compounds and intermediates.
Biological Studies:
Wirkmechanismus
The mechanism of action of 1-Penten-3-one, 5-hydroxy-2-methoxy- primarily involves its reactivity with hydroxyl radicals. The addition of OH radicals to the double bond initiates a series of reactions leading to the formation of various oxidation products. This process is significant in atmospheric chemistry, where it contributes to the formation of SOAs and other volatile organic compounds (VOCs) .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-2-methyl-1-penten-3-one: Shares a similar structure but lacks the hydroxyl group.
4-Methoxy-3-buten-2-one: Another unsaturated ketoether with a different substitution pattern.
Uniqueness: 1-Penten-3-one, 5-hydroxy-2-methoxy- is unique due to the presence of both a hydroxyl group and a methoxy group, which influence its reactivity and potential applications. Its specific structure allows for unique interactions in chemical reactions, particularly in atmospheric processes.
Eigenschaften
CAS-Nummer |
143429-28-1 |
|---|---|
Molekularformel |
C6H10O3 |
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
5-hydroxy-2-methoxypent-1-en-3-one |
InChI |
InChI=1S/C6H10O3/c1-5(9-2)6(8)3-4-7/h7H,1,3-4H2,2H3 |
InChI-Schlüssel |
JCSKFHIQBUKZET-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=C)C(=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol](/img/structure/B12565794.png)
![2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione](/img/structure/B12565801.png)
![Diethyl [2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12565814.png)

![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)
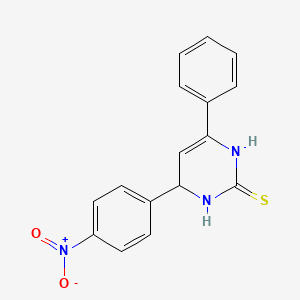
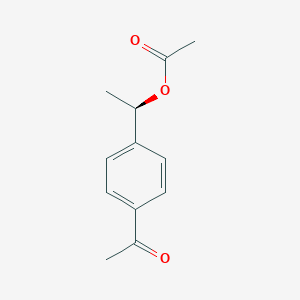
![1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione](/img/structure/B12565841.png)
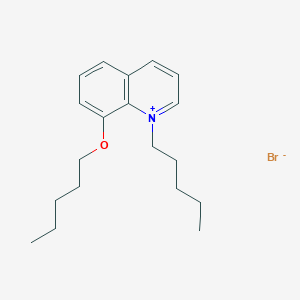
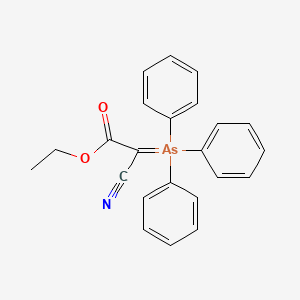
![Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate](/img/structure/B12565859.png)
